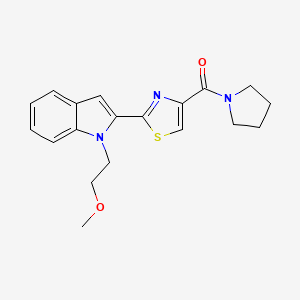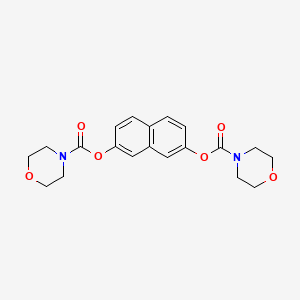
7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate” appears to contain two morpholine rings. Morpholine is a common motif in many biologically active compounds and pharmaceuticals . It’s a heterocyclic amine, with the formula O(CH2CH2)2NH .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Morpholine itself is a colorless liquid with a weak, ammonia-like odor .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity The chemical structure of 7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate shows potential reactivity towards nucleophiles, which is exemplified by related compounds undergoing cleavage and forming various salts in nearly quantitative yields. This reactivity suggests its utility in synthesizing complex organic molecules, potentially leading to novel materials or drugs with specific functionalities. For instance, studies on nucleophilic reactions of structurally related compounds highlight the cleavage of certain rings upon reaction with bases, leading to the formation of ammonium salts, which have been studied spectroscopically and by X-ray crystallography (Fei, Slawin, & Woollins, 2001).
Peptidomimetic Chemistry The synthesis of enantiopure compounds, such as Fmoc-protected morpholine-3-carboxylic acid from related morpholines, illustrates the compound's relevance in peptidomimetic chemistry. This process enables the development of model tripeptides, demonstrating the compound's applicability in solid-phase peptide synthesis. Such advancements facilitate the creation of peptidomimetics with potential therapeutic applications, including drug development and biomolecular research (Sladojevich, Trabocchi, & Guarna, 2007).
Targeted Fluorescent Probes The development of fluorescent probes for biological imaging is another significant application. A study involving a morpholine-based probe designed for lysosome targeting in living cells demonstrates the compound's potential in cellular imaging. Such probes can selectively detect and image endogenous molecules, offering insights into cellular processes and disease mechanisms. This capability is crucial for biological research and the development of diagnostic tools (Qian et al., 2019).
Pharmacological Research In pharmacological research, derivatives of morpholine and naphthyl compounds have been explored for their potential as DNA-PK and PI3K inhibitors, showing activity against specific isoforms. Such studies underscore the relevance of these compounds in developing new therapeutic agents targeting cancer and other diseases by modulating cellular signaling pathways (Morrison et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[7-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-3-1-15-2-4-18(14-16(15)13-17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMKQLONNYWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

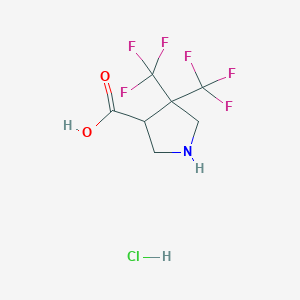
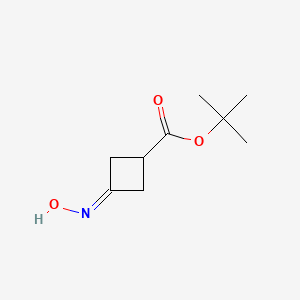
![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)
![3-[(2-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2717012.png)
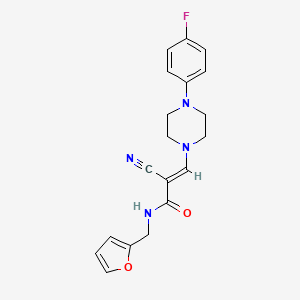
![2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2717016.png)
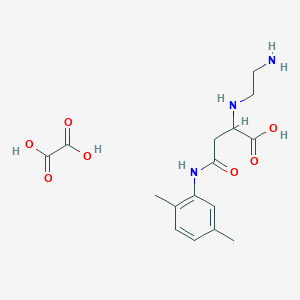
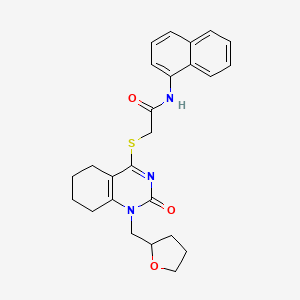
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)
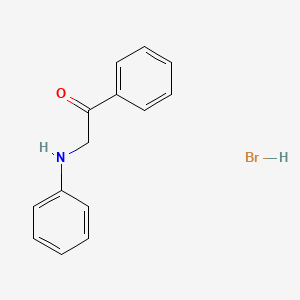
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)
